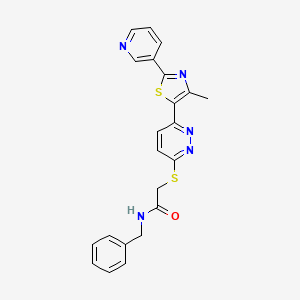
3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (Compound A) is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cellular processes such as cell growth and inflammation. It has been shown to inhibit the activity of certain kinases, which play a key role in cancer cell growth and proliferation. In addition, Compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In addition, Compound A has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound A is its specificity for certain enzymes and proteins, which makes it a potentially effective therapeutic agent for specific diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects.
Direcciones Futuras
There are several future directions for research on Compound A. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new analogs of Compound A with improved efficacy and specificity.
Métodos De Síntesis
Compound A can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 6-bromo-2-phenylpyridazine. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has shown promising results as an inhibitor of cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. In addition, Compound A has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(16-21(20)30-2)31(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLFMVDQJGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)





![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)
